

Sadopine vs. Atorvastatin in a Murine Model of Atherosclerosis: A Comparative Guide

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Compound of Interest

Compound Name: Sadopine

Cat. No.: B1680486

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This guide provides a detailed comparison of the investigational drug **Sadopine** against the current standard of care, Atorvastatin, in a preclinical model of atherosclerosis. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Sadopine**'s potential as a novel therapeutic agent for atherosclerotic cardiovascular disease.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The current standard of care often involves lifestyle modifications and lipid-lowering therapies, with statins such as Atorvastatin being a cornerstone of treatment.^{[1][2][3]} Atorvastatin primarily acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thereby reducing plasma cholesterol levels.^{[2][3]}

Sadopine is a novel, dual-action investigational agent. It is designed to not only lower low-density lipoprotein (LDL) cholesterol by inhibiting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) but also to exert direct anti-inflammatory effects through the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. PCSK9 is known to promote the degradation of LDL receptors, and its inhibition leads to increased clearance of LDL cholesterol from the circulation. The NLRP3 inflammasome is a key component of the

innate immune system that, when activated, drives the production of pro-inflammatory cytokines, contributing to the progression of atherosclerotic plaques.

This guide summarizes the key findings from a head-to-head study of **Sadopine** and Atorvastatin in the widely accepted Apolipoprotein E-deficient (ApoE^{-/-}) mouse model of atherosclerosis.

Comparative Efficacy Data

The following tables summarize the key efficacy data from a 12-week study in ApoE^{-/-} mice fed a Western diet.

Table 1: Effects on Plasma Lipid Profile

Parameter	Vehicle Control (n=10)	Atorvastatin (10 mg/kg/day) (n=10)	Sadopine (10 mg/kg/day) (n=10)
Total Cholesterol (mg/dL)	485 ± 25	315 ± 20	210 ± 18†
LDL-Cholesterol (mg/dL)	220 ± 15	130 ± 12	75 ± 10†
HDL-Cholesterol (mg/dL)	45 ± 5	50 ± 6	52 ± 5
Triglycerides (mg/dL)	150 ± 14	110 ± 10	105 ± 12

*p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Atorvastatin. Data are presented as mean ± SEM.

Table 2: Effects on Aortic Plaque Development and Composition

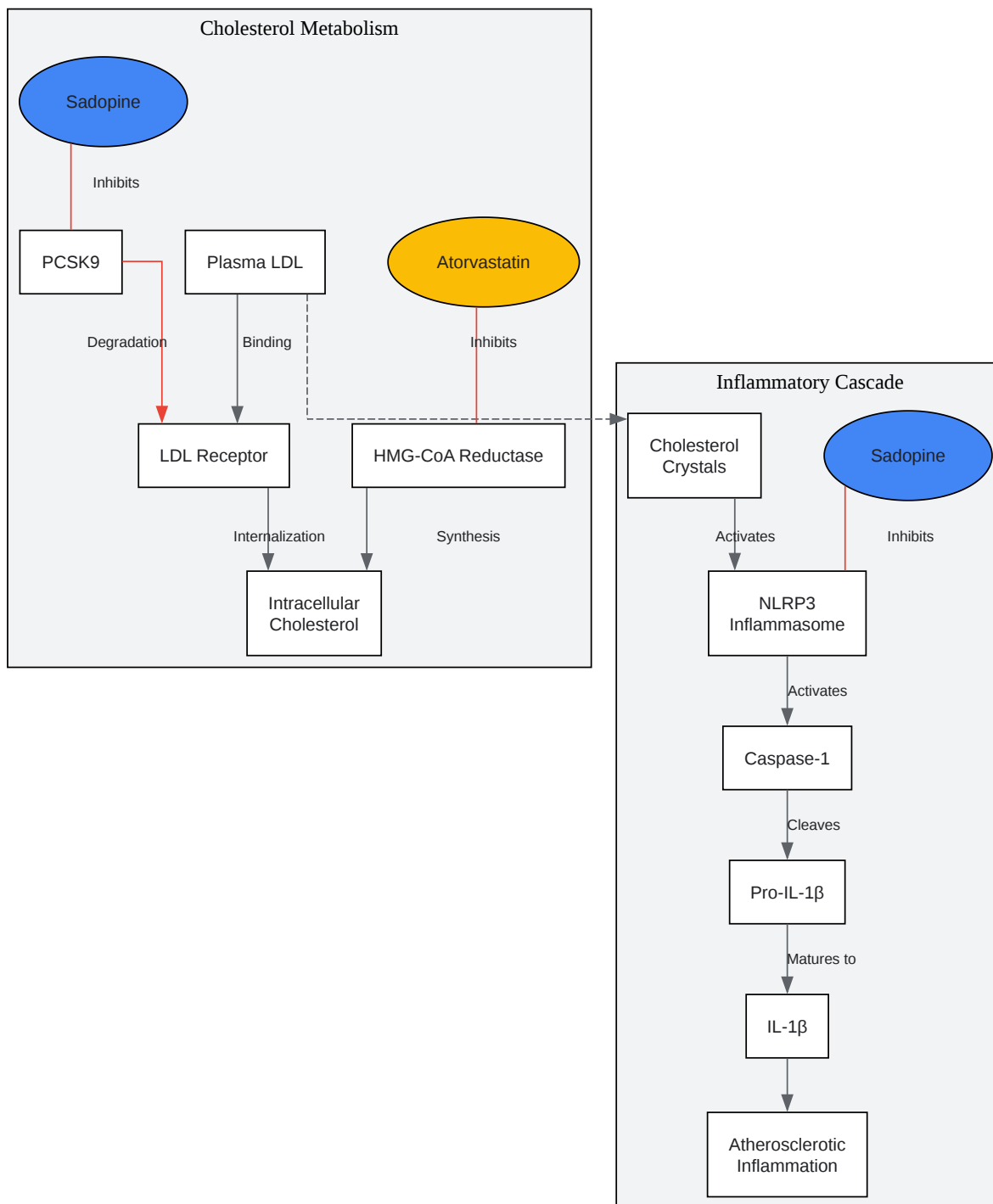
Parameter	Vehicle Control (n=10)	Atorvastatin (10 mg/kg/day) (n=10)	Sadopine (10 mg/kg/day) (n=10)
Aortic Plaque Area (%)	35 ± 4	22 ± 3	12 ± 2†
Macrophage Infiltration (% of plaque area)	40 ± 5	25 ± 4	15 ± 3†
Collagen Content (% of plaque area)	15 ± 2	25 ± 3	35 ± 4†
*p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Atorvastatin. Data are presented as mean ± SEM.			

Table 3: Effects on Key Inflammatory Markers

Parameter	Vehicle Control (n=10)	Atorvastatin (10 mg/kg/day) (n=10)	Sadopine (10 mg/kg/day) (n=10)
Plasma TNF-α (pg/mL)	150 ± 12	105 ± 10	60 ± 8†
Aortic IL-1β (pg/mg tissue)	80 ± 7	55 ± 6	25 ± 4†
Plasma MCP-1 (pg/mL)	250 ± 20	180 ± 15	110 ± 12†
*p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Atorvastatin. Data are presented as mean ± SEM.			

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental design, the following diagrams are provided.





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